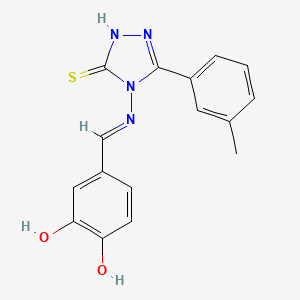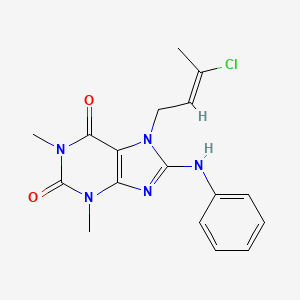
Etiocholanolone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etiocholanolone-d5 is a deuterium-labeled derivative of etiocholanolone, a naturally occurring steroid. Etiocholanolone itself is a metabolite of testosterone and androstenedione, and it is known for its role in various physiological processes, including its anticonvulsant activity and its function as a neurosteroid. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and metabolic tracing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Etiocholanolone-d5 typically involves the deuterium labeling of etiocholanolone. This can be achieved through various methods, including the use of deuterated reagents in the chemical synthesis process. One common approach is to use deuterated solvents and catalysts to introduce deuterium atoms into the etiocholanolone molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities and ensure the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
Etiocholanolone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield etiocholanolone-3,17-dione, while reduction can yield etiocholanolone-3,17-diol .
Wissenschaftliche Forschungsanwendungen
Etiocholanolone-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of steroids.
Biology: Used in metabolic studies to trace the pathways of steroid metabolism.
Medicine: Investigated for its potential anticonvulsant properties and its role as a neurosteroid.
Industry: Used in the development of pharmaceuticals and as a reference material in quality control .
Wirkmechanismus
Etiocholanolone-d5 exerts its effects primarily through its interaction with the GABA_A receptor, where it acts as a positive allosteric modulator. This enhances the inhibitory effects of GABA, leading to its anticonvulsant properties. The compound also influences the pyrin inflammasome, which is involved in the immune response and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androsterone: Another metabolite of testosterone with similar neurosteroid properties.
Epiandrosterone: A stereoisomer of androsterone with similar biological activities.
Pregnanolone: A neurosteroid with similar effects on the GABA_A receptor.
Uniqueness
Etiocholanolone-d5 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various research applications .
Eigenschaften
Molekularformel |
C19H30O2 |
|---|---|
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
(3R,5R,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1/i7D2,11D2,13D |
InChI-Schlüssel |
QGXBDMJGAMFCBF-JHABVYBQSA-N |
Isomerische SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12052772.png)
![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B12052797.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052800.png)


![[(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B12052824.png)
![2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate](/img/structure/B12052831.png)



![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate](/img/structure/B12052845.png)



